N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide
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Overview
Description
N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide is a complex organic compound that features a unique structure combining a pyrano[4,3-c]pyrazole core with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide typically involves multi-step organic reactions. The key steps include the formation of the pyrano[4,3-c]pyrazole core, followed by the introduction of the cyclopentyl group and the benzamide moiety. Common reagents used in these reactions include cyclopentanone, hydrazine derivatives, and benzoyl chloride. The reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopentyl-1H-pyrazol-3-yl)benzamide
- N-(1-cyclopentyl-1H-pyrano[4,3-c]pyrazol-3-yl)benzamide
- N-(1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl)ethylsulfanylbenzamide
Uniqueness
N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-2-27-20-10-6-5-9-16(20)21(25)22-13-18-17-14-26-12-11-19(17)24(23-18)15-7-3-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZGJGXGMFUKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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